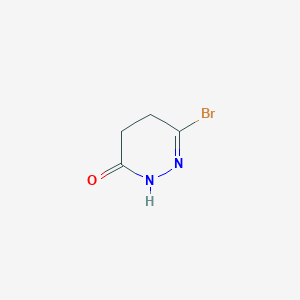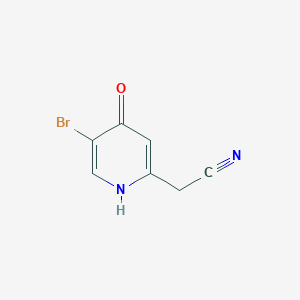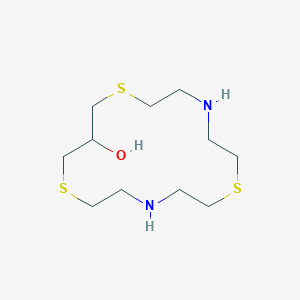
1,7,13-Trithia-4,10-diazacyclohexadecan-15-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,7,13-Trithia-4,10-diazacyclohexadecan-15-ol is a chemical compound with the molecular formula C11H24N2OS3 and a molecular weight of 296.52 g/mol. This compound is characterized by the presence of three sulfur atoms, two nitrogen atoms, and a hydroxyl group within a 16-membered ring structure. It is primarily used in research and development settings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,7,13-Trithia-4,10-diazacyclohexadecan-15-ol typically involves the cyclization of linear precursors containing sulfur and nitrogen atoms. One common method includes the reaction of a dithiol with a diamine under controlled conditions to form the desired macrocyclic structure. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1,7,13-Trithia-4,10-diazacyclohexadecan-15-ol undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the oxidation state of the sulfur atoms.
Substitution: The hydroxyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced sulfur-containing compounds.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
1,7,13-Trithia-4,10-diazacyclohexadecan-15-ol has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: Investigated for its potential as a chelating agent in biological systems.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of 1,7,13-Trithia-4,10-diazacyclohexadecan-15-ol involves its ability to chelate metal ions through its sulfur and nitrogen atoms. This chelation can disrupt metal-dependent biological processes, leading to various biological effects. The compound’s hydroxyl group may also participate in hydrogen bonding, further influencing its interactions with molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane: Similar macrocyclic structure but contains oxygen atoms instead of sulfur.
1,4,7,10-Tetraazacyclododecane: Contains nitrogen atoms but lacks sulfur and hydroxyl groups.
Uniqueness
1,7,13-Trithia-4,10-diazacyclohexadecan-15-ol is unique due to its combination of sulfur, nitrogen, and hydroxyl functionalities within a macrocyclic ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Propiedades
Número CAS |
343372-29-2 |
|---|---|
Fórmula molecular |
C11H24N2OS3 |
Peso molecular |
296.5 g/mol |
Nombre IUPAC |
1,7,13-trithia-4,10-diazacyclohexadecan-15-ol |
InChI |
InChI=1S/C11H24N2OS3/c14-11-9-16-7-3-12-1-5-15-6-2-13-4-8-17-10-11/h11-14H,1-10H2 |
Clave InChI |
MTVVCMQRYFRIGA-UHFFFAOYSA-N |
SMILES canónico |
C1CSCCNCCSCC(CSCCN1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


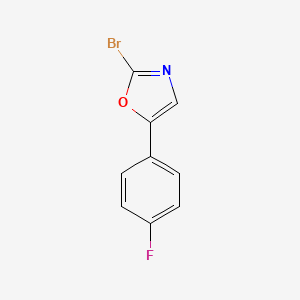
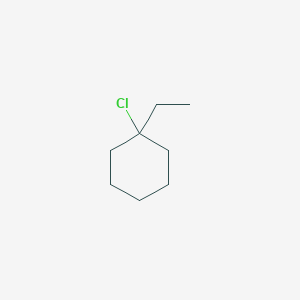
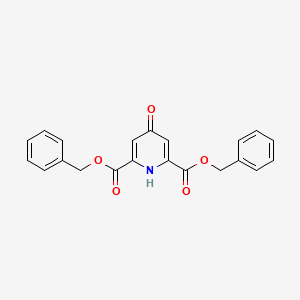
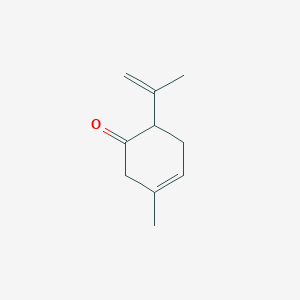

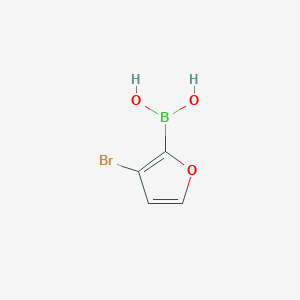
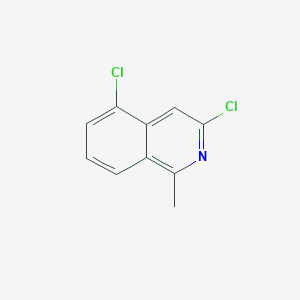
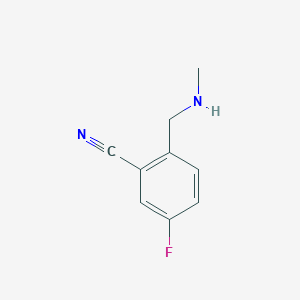

![Ethyl 8-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B12975122.png)
